N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl
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Description
“N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl” is a chemical compound with the CAS Number: 2304583-91-1 . It has a molecular weight of 232.73 and is typically found in a yellow to brown solid form .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various studies . The synthesis process often involves conventional techniques and the compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2OS.ClH/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9;/h4,10H,2-3,5H2,1H3,(H,11,12);1H . This indicates that the compound consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical and Chemical Properties Analysis
The compound is a yellow to brown solid . The compound’s molecular weight is 232.73 .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact irreversibly with their targets, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including cell cycle progression .
Pharmacokinetics
It is known that the compound is a clear liquid and is soluble in water , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9;/h4,10H,2-3,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGGDJRWPOJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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